molecular formula C9H8N4O5 B3051804 N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide CAS No. 36133-88-7

N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide

Cat. No.: B3051804
CAS No.: 36133-88-7
M. Wt: 252.18 g/mol
InChI Key: KOURBVJNDMXAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a nitrofuran moiety, which is often associated with antimicrobial properties, and an oxadiazole ring, which contributes to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide typically involves the reaction of 5-nitro-2-furaldehyde with hydrazine derivatives to form the corresponding hydrazone. This intermediate is then cyclized with acetic anhydride to yield the oxadiazole ring. The final step involves the acylation of the oxadiazole with acetamide under controlled conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Explored for potential therapeutic applications, including antibacterial and antifungal treatments.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide involves the interaction with bacterial DNA, leading to the inhibition of DNA replication and protein synthesis. The nitrofuran moiety generates reactive oxygen species that cause oxidative damage to cellular components, while the oxadiazole ring enhances the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Furazolidone: Another nitrofuran derivative with similar antimicrobial properties.

    Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.

    1,5-Bis-(5-nitro-2-furanyl)-1,4-pentadien-3-one: A compound with insecticidal properties.

Uniqueness

N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide is unique due to its combination of a nitrofuran moiety and an oxadiazole ring, which imparts both antimicrobial activity and chemical stability. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[[3-(5-nitrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O5/c1-5(14)10-4-7-11-9(12-18-7)6-2-3-8(17-6)13(15)16/h2-3H,4H2,1H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOURBVJNDMXAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC(=NO1)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020949
Record name N-{[3-(5-Nitro-2-furyl)-1,2,4-oxadiazole-5-yl]-methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36133-88-7
Record name Acetamide, N-((3-(5-nitro-2-furyl)-1,2,4-oxazol-5-yl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036133887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[3-(5-Nitro-2-furyl)-1,2,4-oxadiazole-5-yl]-methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide
Reactant of Route 2
N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide
Reactant of Route 3
Reactant of Route 3
N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide
Reactant of Route 4
Reactant of Route 4
N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide
Reactant of Route 5
Reactant of Route 5
N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide
Reactant of Route 6
Reactant of Route 6
N-(3-(5-Nitro-2-furanyl)-1,2,4-oxadiazol-5-yl)methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.